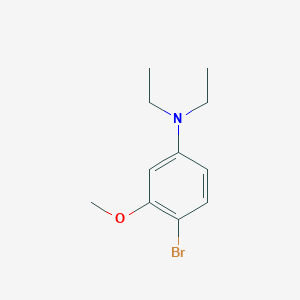
4-bromo-N,N-diethyl-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N,N-diethyl-3-methoxyaniline is an organic compound with the molecular formula C11H16BrNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the aromatic ring is substituted with a bromine atom and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-diethyl-3-methoxyaniline typically involves the bromination of N,N-diethyl-3-methoxyaniline. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can increase the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N,N-diethyl-3-methoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N,N-diethyl-3-methoxyaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Material Science: Utilized in the synthesis of polymers and other materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-bromo-N,N-diethyl-3-methoxyaniline depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The bromine and methoxy groups can enhance the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methoxyaniline: Lacks the diethyl groups on the nitrogen.
N,N-Diethyl-3-methoxyaniline: Lacks the bromine atom on the aromatic ring.
4-Bromo-N,N-diethyl-2-methoxyaniline: The methoxy group is in a different position on the aromatic ring.
Uniqueness
4-Bromo-N,N-diethyl-3-methoxyaniline is unique due to the combination of its substituents, which can influence its reactivity and binding properties. The presence of both the bromine atom and the methoxy group can enhance its electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H16BrNO |
|---|---|
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
4-bromo-N,N-diethyl-3-methoxyaniline |
InChI |
InChI=1S/C11H16BrNO/c1-4-13(5-2)9-6-7-10(12)11(8-9)14-3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
UNBLNHMGAFTELR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















